C/N Flux Quantification by 13C15N-MFA
The use of a dual-isotope labeling strategy, exemplified by 13C15N-labeled amino acids such as alanine, enables the simultaneous quantification of intracellular carbon and nitrogen fluxes. In a 13C15N-MFA study of mycobacteria, the combination of dual isotopic labeling with a Bayesian multi-model approach resolved both C and N fluxes concurrently, a capability not achievable with classical 13C-MFA alone [1]. While this study utilized a broad 13C15N labeling strategy rather than a single compound, the data directly demonstrates the necessity of dual-labeled tracers for resolving coupled carbon-nitrogen metabolic networks.
| Evidence Dimension | Metabolic flux resolution capability |
|---|---|
| Target Compound Data | Simultaneous quantification of intracellular carbon-nitrogen (CN) and nitrogen (N) fluxes in addition to carbon (C) fluxes |
| Comparator Or Baseline | Classical 13C-MFA (single-isotope carbon tracing) |
| Quantified Difference | Resolution of both C and N fluxes simultaneously; not possible with classical 13C-MFA |
| Conditions | 13C15N dual isotopic labeling of mycobacterial steady state cultures, Bayesian multi-model 13C15N-MFA |
Why This Matters
This demonstrates that dual-labeled tracers, like L-Alanine-1-13C,15N, are essential for obtaining a complete picture of coupled carbon and nitrogen metabolism, a requirement that single-isotope labeled compounds cannot fulfill.
- [1] Borah, K., Bey, M., Xu, Y., Barber, J., Costa, C., Newcombe, J., Theorell, A., Bailey, M.J., Beste, D.J.V., McFadden, J. & Nöh, K. (2022). Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria. bioRxiv preprint. doi:10.1101/2022.03.08.483448 View Source
